molecular formula C22H35N3O2 B5296648 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane

4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5296648
M. Wt: 373.5 g/mol
InChI Key: GVMKZGFGEFRSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane, also known as MM-77, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. MM-77 is a spirocyclic compound that belongs to the class of triazaspiro compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in the epigenetic regulation of gene expression. By inhibiting LSD1, 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane can alter the expression of genes that are involved in cancer cell growth and survival. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane can inhibit the growth of cancer cells and induce apoptosis. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane can inhibit tumor growth in animal models. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has several advantages for lab experiments. It is a novel compound that has a unique structure and mechanism of action, making it a promising candidate for drug development. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has been shown to be effective against several types of cancer and has synergistic effects when combined with other chemotherapeutic agents. However, there are also limitations to using 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane in lab experiments. The synthesis of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is a complex process that requires expertise in organic chemistry. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane. One area of research could be the development of more efficient synthesis methods for 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane. Another area of research could be the optimization of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane for combination therapy with other chemotherapeutic agents. Further studies are also needed to fully understand the mechanism of action of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane and its potential applications in cancer research. Overall, 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is a promising compound that has the potential to make a significant impact in the field of cancer research.

Synthesis Methods

The synthesis of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that starts with the reaction between mesitylmethylamine and 1,3-dibromopropane. The resulting product is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the spirocyclic compound 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane. The synthesis of 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is a complex process that requires expertise in organic chemistry and has been reported in several scientific publications.

Scientific Research Applications

4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has been studied extensively for its potential applications in cancer research. Several studies have shown that 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and leukemia. 4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have synergistic effects when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-methoxy-1-[1-methyl-4-[(2,4,6-trimethylphenyl)methyl]-1,4,9-triazaspiro[5.5]undecan-9-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-17-12-18(2)20(19(3)13-17)14-24-11-10-23(4)22(16-24)6-8-25(9-7-22)21(26)15-27-5/h12-13H,6-11,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMKZGFGEFRSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2CCN(C3(C2)CCN(CC3)C(=O)COC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane

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